3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one
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Overview
Description
3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one is a chemical compound with the molecular formula C15H8Br2O and a molecular weight of 364.03 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms attached to a dibenzo[a,d]cyclohepten-5-one core. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one typically involves the bromination of dibenzo[a,d]cyclohepten-5-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction is conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo[a,d]cyclohepten-5-one derivatives .
Scientific Research Applications
3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,7-Dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one
- 3,7-Dibromo-dibenzosuberenone
- 3,7-dibromo-5H-dibenzoa,dannulen-5-one
Comparison: Compared to these similar compounds, 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one is unique due to its specific bromination pattern and the stability of its dibenzo[a,d]cyclohepten-5-one core. This stability makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5,14-dibromotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFJGNMPGCZWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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